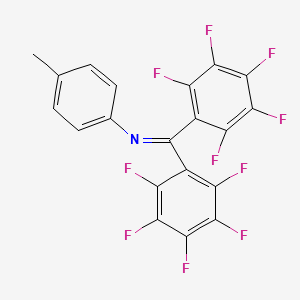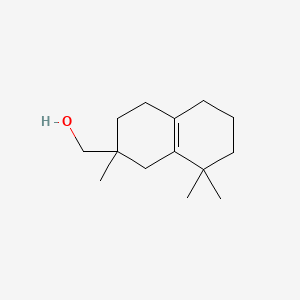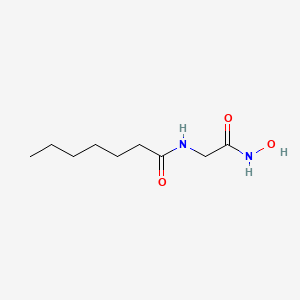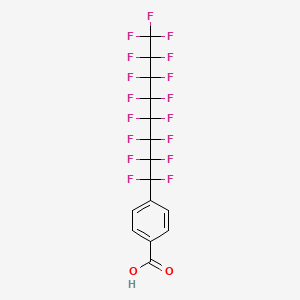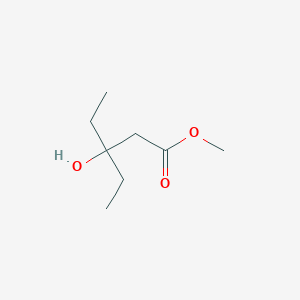![molecular formula C4H4S B14457992 5-Thiabicyclo[2.1.0]pent-2-ene CAS No. 72110-26-0](/img/structure/B14457992.png)
5-Thiabicyclo[2.1.0]pent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiabicyclo[2.1.0]pent-2-ene: is a unique bicyclic compound containing a sulfur atom within its structure. This compound is of significant interest in organic chemistry due to its strained ring system and potential reactivity. The presence of the sulfur atom introduces unique chemical properties, making it a valuable subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiabicyclo[2.1.0]pent-2-ene typically involves photochemical reactions. One common method is the phototransposition of cyanothiophenes. For instance, cyanothiophenes undergo phototranspositions through their first excited singlet states, leading to the formation of this compound intermediates . Another method involves the reaction of 1,2,3,4-tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene with hydrogen azide, followed by photochemical denitrogenation and desulphurization with triphenylphosphine .
Industrial Production Methods: While specific industrial production methods for 5-Thiabicyclo[21
Análisis De Reacciones Químicas
Types of Reactions: 5-Thiabicyclo[2.1.0]pent-2-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the sulfur-containing ring.
Substitution: The compound can participate in substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Cleaved ring structures with simpler sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Thiabicyclo[2.1.0]pent-2-ene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of ring strain and reactivity.
Biology and Medicine:
Industry: The compound’s reactivity makes it useful in the development of new materials and catalysts. Its ability to undergo various chemical transformations allows for the synthesis of specialized chemicals used in different industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Thiabicyclo[2.1.0]pent-2-ene primarily involves its ability to undergo photochemical reactions. The sulfur atom plays a crucial role in these reactions, often participating in bond formation and cleavage processes. For example, the phototransposition of cyanothiophenes involves the formation of this compound intermediates, followed by a ‘walk’ of the sulfur atom to form the final product .
Comparación Con Compuestos Similares
5-Thiabicyclo[2.1.0]pentane: A similar compound with a saturated ring system.
5-Azabicyclo[2.1.0]pent-2-ene: Contains a nitrogen atom instead of sulfur.
5-Oxabicyclo[2.1.0]pent-2-ene: Contains an oxygen atom instead of sulfur.
Uniqueness: 5-Thiabicyclo[2.1.0]pent-2-ene is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity. The sulfur atom’s ability to participate in various oxidation and reduction reactions sets it apart from its oxygen and nitrogen analogs.
Propiedades
Número CAS |
72110-26-0 |
|---|---|
Fórmula molecular |
C4H4S |
Peso molecular |
84.14 g/mol |
Nombre IUPAC |
5-thiabicyclo[2.1.0]pent-2-ene |
InChI |
InChI=1S/C4H4S/c1-2-4-3(1)5-4/h1-4H |
Clave InChI |
CYDPYRCCLIKLBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C1S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


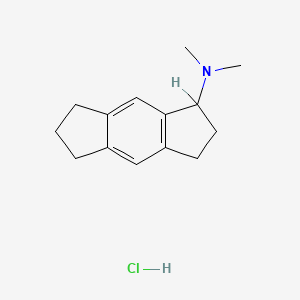
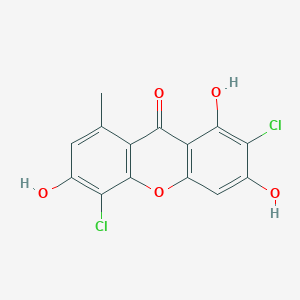
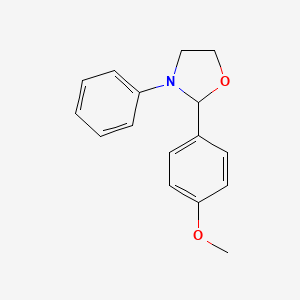

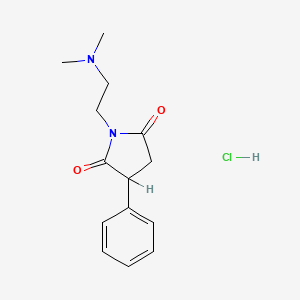
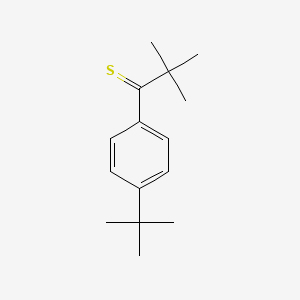
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
